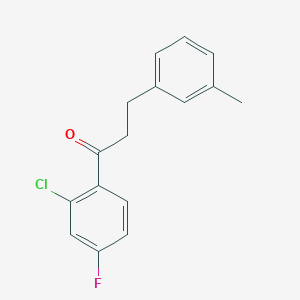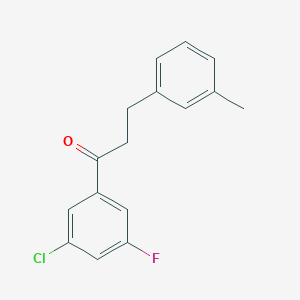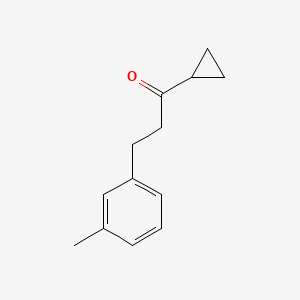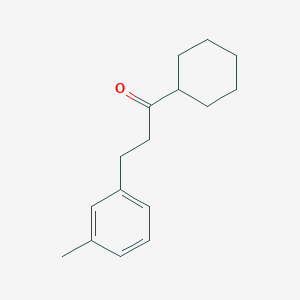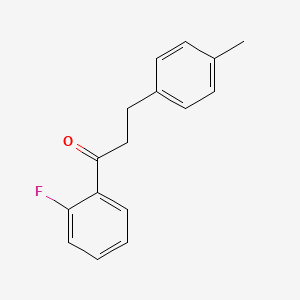
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance and has been used for both medicinal and recreational purposes. In recent years, Diclazepam has gained attention in the scientific community due to its potential therapeutic applications and its mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Microwave- and Ultrasound-assisted Semisynthesis: A study by Joshi, Sharma, & Sinha (2005) demonstrates the rapid semisynthesis of natural methoxylated propiophenones, including variants similar to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, using microwave and ultrasound heating.
Structural and Molecular Analysis
- Hydrogen-bonded Chains: Research by Trilleras et al. (2005) discusses molecules closely related to this compound, specifically analyzing their formation of hydrogen-bonded chains.
Novel Synthetic Pathways
- Novel Photosynthesis of Chromenes: A study by Yousif & Fadhil (2020) describes the synthesis of chromenes from compounds including those similar to this compound through Claisen-Schmidt condensation.
Copolymerization and Material Science
- Copolymer Synthesis: Kharas et al. (2016) and Savittieri et al. (2022) Kharas et al. (2016), Savittieri et al. (2022) report on the synthesis and copolymerization of novel ethylenes and propenoates derived from compounds similar to this compound, contributing to advances in material science.
Photoreactive Properties
- Photochemical Transformations: Plíštil et al. (2006) explore the photochemistry of compounds closely related to this compound, revealing insights into their photoreactive properties Plíštil et al. (2006).
Pharmacology and Biomedical Research
- Pharmacological Profiles: Ogawa et al. (2002) study the pharmacology of compounds structurally related to this compound, focusing on their receptor antagonistic properties Ogawa et al. (2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone might interact with its targets in a similar manner.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-10-12(17)6-7-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBYNJBTDWJSFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644248 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-19-4 |
Source


|
| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




